Brevifolincarboxylic acid (BCA, CAS 18490-95-4) is a naturally occurring isocoumarin derivative and a key polyphenolic metabolite of complex ellagitannins. Structurally characterized by its cyclopenta[c][2]benzopyran-1-carboxylic acid core, it serves as a critical reference standard and bioactive precursor in pharmacological research . Unlike crude tannin extracts, highly pure BCA provides a stable, quantifiable baseline for investigating α-glucosidase inhibition, aryl hydrocarbon receptor (AhR) modulation, and antioxidant pathways . Its distinct chemical profile makes it an essential procurement target for advanced metabolic tracking and anti-inflammatory assay development, where precise molecular characterization is required[1].
Procuring generic ellagitannins (such as geraniin) or common structural analogs (like ellagic acid) as substitutes for BCA introduces severe analytical and processability bottlenecks. Geraniin is highly unstable, rapidly hydrolyzing into a complex mixture of corilagin, gallic acid, ellagic acid, and BCA during standard aqueous or solvent extraction, which destroys assay reproducibility [1]. Conversely, while ellagic acid is a stable downstream metabolite, it suffers from notorious insolubility in both water and most organic solvents, severely limiting its utility in high-throughput in vitro screening . Furthermore, substituting BCA with its decarboxylated derivative, brevifolin, alters the compound's polarity and receptor-binding affinity[2]. Thus, exact procurement of BCA is mandatory for precise metabolic tracking and target-specific binding assays.
A primary limitation of ellagic acid in laboratory workflows is its extreme insolubility across most solvent systems, which complicates dosing and in vitro assay formulation[1]. In contrast, the structural modification in BCA grants it excellent solubility in dimethyl sulfoxide (DMSO) and improved compatibility with aqueous-acetone extraction systems . This distinct solubility profile allows for reliable stock solution preparation and consistent dosing in cell-based assays without the precipitation issues characteristic of ellagic acid [1].
| Evidence Dimension | Solvent processability and stock solution stability |
| Target Compound Data | Highly soluble in DMSO; stable in aqueous-acetone mixtures. |
| Comparator Or Baseline | Ellagic acid (highly insoluble in water and most standard organic solvents). |
| Quantified Difference | Enables stable, high-concentration DMSO stock solutions for in vitro assays, eliminating the dosing variability and precipitation seen with ellagic acid. |
| Conditions | Standard laboratory stock formulation (DMSO) and analytical extraction. |
Ensures reproducible concentration gradients and prevents assay failure due to compound precipitation in high-throughput screening.
BCA demonstrates targeted bioactivity in metabolic disease modeling, specifically through the inhibition of α-glucosidase. Quantitative assays establish that BCA inhibits α-glucosidase with an IC50 value of 323.46 μM. This provides a measurable, predictable baseline for researchers developing anti-diabetic formulations or comparing the efficacy of novel synthetic derivatives against established natural polyphenols [1].
| Evidence Dimension | α-glucosidase inhibitory activity |
| Target Compound Data | IC50 = 323.46 μM |
| Comparator Or Baseline | Standard baseline for ellagitannin metabolites in carbohydrate-digestive enzyme assays. |
| Quantified Difference | Provides a precise, moderate-affinity benchmark for screening stronger synthetic inhibitors or complex plant extracts. |
| Conditions | In vitro α-glucosidase inhibition assay. |
Allows researchers to use a highly pure, standardized metabolite as a reliable positive control or benchmark in metabolic enzyme screening.
Using parent ellagitannins like geraniin for metabolic studies is confounded by their rapid hydrolysis. Studies utilizing quantitative NMR and HPLC reveal that during standard decoction (1 hour), geraniin is completely hydrolyzed into secondary metabolites, including BCA, corilagin, and ellagic acid[1]. Procuring pure BCA bypasses this unpredictable degradation cascade, allowing researchers to directly dose and track the specific pharmacokinetic behavior of this terminal metabolite, including its subsequent decarboxylation into brevifolin by gut microflora[2].
| Evidence Dimension | Chemical stability during aqueous processing/decoction |
| Target Compound Data | Stable as a discrete, quantifiable metabolite. |
| Comparator Or Baseline | Geraniin (100% degraded/hydrolyzed after 1 hour of long-term decoction). |
| Quantified Difference | Eliminates the multi-metabolite degradation cascade, ensuring 100% dosing accuracy of the target molecule. |
| Conditions | Aqueous decoction and in vivo gut microflora incubation. |
Critical for pharmacokinetic studies where dosing precision and exact metabolite tracking are required without interference from parent compound degradation.
In immunological and gut inflammation research, BCA is distinguished by its specific modulatory effect on the aryl hydrocarbon receptor (AhR). While crude polyphenolic mixtures exhibit unpredictable agonist/antagonist behaviors, isolated BCA has been identified as a marked inhibitor of AhR-based bioassay activation [1]. This distinct antagonistic profile makes it a highly specific molecular tool for investigating AhR-mediated inflammatory pathways, such as those involved in inflammatory bowel diseases, where precise receptor blockade is required.
| Evidence Dimension | Aryl hydrocarbon receptor (AhR) modulation |
| Target Compound Data | Marked inhibitory (antagonistic) effect on AhR activation. |
| Comparator Or Baseline | Crude polyphenolic extracts (mixed agonist/antagonist effects). |
| Quantified Difference | Delivers targeted receptor inhibition without the confounding off-target activation seen in unpurified botanical extracts. |
| Conditions | AhR-based bioassay activation models. |
Essential for immunologists requiring a pure, predictable antagonist for AhR-pathway mapping and gut inflammation modeling.
Due to its quantified α-glucosidase inhibitory activity (IC50 = 323.46 μM), BCA is the ideal reference standard for in vitro screening of novel anti-diabetic compounds and carbohydrate-digestive enzyme inhibitors.
As a stable, terminal metabolite of complex ellagitannins, BCA is perfectly suited for LC-MS/MS and qNMR tracking in gut microflora metabolism studies, avoiding the rapid degradation issues of parent compounds like geraniin [1].
Its specific role as an AhR inhibitor makes BCA a critical molecular probe for researchers investigating gut inflammation, immune cell differentiation, and inflammatory bowel disease (IBD) pathways [2].
Benefiting from superior DMSO solubility compared to ellagic acid, BCA is the preferred polyphenolic structural analog for automated, high-throughput cell-based assays where compound precipitation must be strictly avoided .